molecular formula C19H17FN2O2S2 B2952066 3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-90-4

3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2952066
CAS RN: 421577-90-4
M. Wt: 388.48
InChI Key: QLVHBFCMSCXAME-UHFFFAOYSA-N
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Description

The compound you mentioned is a thieno[2,3-d]pyrimidin-4(3H)-one derivative. Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds that contain a thiophene and a pyrimidinone ring fused together . They are known to exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, with various substituents attached to it, including an allyl group, an ethyl group, and a 2-(4-fluorophenyl)-2-oxoethylthio group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-rich thiophene ring and the various functional groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could enhance its lipophilicity and potentially improve its bioavailability .

Mechanism of Action

Target of Action

Similar thieno[2,3-d]pyrimidine derivatives have been found to exhibit antimicrobial activity and have been used as intermediates in the synthesis of GABA B receptor modulators .

Mode of Action

It’s worth noting that thieno[2,3-d]pyrimidines have been associated with antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.

Result of Action

Given the antimicrobial activity associated with similar thieno[2,3-d]pyrimidines , it’s plausible that the compound could lead to the death of microbial cells, thereby inhibiting their growth and proliferation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and pharmacokinetic properties. It’s important to conduct thorough safety assessments before using new compounds in a biological context .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

6-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVHBFCMSCXAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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